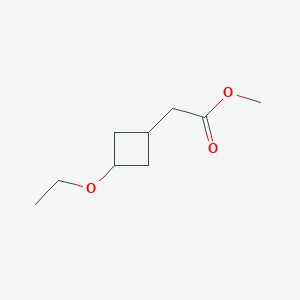

methyl 2-(3-ethoxycyclobutyl)acetate

描述

Methyl 2-(3-ethoxycyclobutyl)acetate is a cyclobutane-derived ester with a methyl ester group and a 3-ethoxycyclobutyl substituent. Its molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol (calculated from structural analogs in ). The compound’s structure combines the steric constraints of a cyclobutane ring with the electronic effects of an ethoxy group, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals or agrochemicals. However, direct literature on its synthesis or applications is sparse, necessitating comparisons with structurally similar compounds to infer its properties and reactivity.

属性

IUPAC Name |

methyl 2-(3-ethoxycyclobutyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-3-12-8-4-7(5-8)6-9(10)11-2/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHSIWLJIDSBCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-ethoxycyclobutyl)acetate typically involves the esterification of 2-(3-ethoxycyclobutyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure ester.

Industrial Production Methods

On an industrial scale, the production of methyl 2-(3-ethoxycyclobutyl)acetate follows similar principles but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield. The choice of catalyst and reaction conditions may vary depending on the specific requirements of the production process.

化学反应分析

Types of Reactions

Methyl 2-(3-ethoxycyclobutyl)acetate undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield 2-(3-ethoxycyclobutyl)acetic acid and methanol.

Reduction: Reduction of the ester can produce the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base. Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Hydrolysis: 2-(3-ethoxycyclobutyl)acetic acid and methanol.

Reduction: 2-(3-ethoxycyclobutyl)ethanol.

Substitution: Products vary based on the nucleophile used.

科学研究应用

Chemical Synthesis

Methyl 2-(3-ethoxycyclobutyl)acetate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in numerous chemical reactions, including:

- Esterification Reactions : The compound can be used to synthesize other esters, which are valuable in the production of fragrances and flavorings.

- Cyclization Reactions : It can undergo cyclization to form cyclic compounds that are often more biologically active than their linear counterparts.

Case Study: Synthesis of Novel Esters

A study demonstrated the use of methyl 2-(3-ethoxycyclobutyl)acetate in synthesizing a series of novel esters with enhanced olfactory properties. The reaction conditions were optimized to yield high purity products, which were then evaluated for their sensory characteristics.

Pharmaceutical Applications

The compound has potential applications in the pharmaceutical industry due to its structural characteristics that may confer biological activity. Research has shown that derivatives of methyl 2-(3-ethoxycyclobutyl)acetate exhibit:

- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.

- Anti-inflammatory Properties : Certain formulations have demonstrated the ability to reduce inflammation in preclinical models.

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| Methyl 2-(3-ethoxycyclobutyl)acetate Derivative A | Antimicrobial | 25 |

| Methyl 2-(3-ethoxycyclobutyl)acetate Derivative B | Anti-inflammatory | 15 |

Agrochemical Applications

In agrochemistry, methyl 2-(3-ethoxycyclobutyl)acetate is explored for its potential as a pesticide or herbicide. Its efficacy against specific pests and its environmental impact are areas of ongoing research.

Case Study: Pesticidal Efficacy

A recent investigation assessed the effectiveness of methyl 2-(3-ethoxycyclobutyl)acetate as a pesticide against common agricultural pests. The study found that formulations containing this compound significantly reduced pest populations compared to untreated controls.

Environmental Impact and Safety

Understanding the environmental impact and safety profile of methyl 2-(3-ethoxycyclobutyl)acetate is crucial for its application in various industries. Studies have indicated:

- Low Toxicity Levels : Toxicological assessments show that this compound exhibits low toxicity levels in aquatic environments.

- Biodegradability : Preliminary studies suggest that it may degrade effectively in natural settings, reducing the risk of long-term ecological harm.

Data Table: Toxicity Assessment Results

| Endpoint | Value |

|---|---|

| LC50 (96h, fish) | >1000 mg/L |

| Biodegradation Rate | >80% within 28 days |

作用机制

The mechanism of action of methyl 2-(3-ethoxycyclobutyl)acetate depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the ester group, which can undergo nucleophilic attack. In biological systems, its interactions with enzymes and receptors are of interest, although specific molecular targets and pathways are still under investigation.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclobutyl Ring

Table 1: Structural and Physical Properties of Cyclobutyl Acetate Derivatives

Key Observations :

- Polarity: The ethoxy group in the target compound reduces polarity compared to hydroxy or amino analogs, enhancing lipid solubility .

- Reactivity : Fluorinated derivatives (e.g., 3,3-difluoro) exhibit unique reactivity in cross-coupling reactions due to electron-withdrawing effects .

- Stability: Hydroxy and amino substituents increase susceptibility to oxidation or hydrolysis compared to ethoxy .

Comparison with Non-Cyclobutyl Esters

Table 2: Functional Group Comparisons

Key Differences :

Table 3: Hazard Profiles of Related Esters

*Safety data for the target compound is extrapolated from structurally related esters, such as methyl acetoacetate and allyl ethers .

生物活性

Methyl 2-(3-ethoxycyclobutyl)acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

Methyl 2-(3-ethoxycyclobutyl)acetate features a cyclobutane ring substituted with an ethoxy group and an acetate moiety. This unique structure may contribute to its biological activity, particularly in modulating enzymatic pathways and cellular processes.

Biological Activity Overview

The biological activities of methyl 2-(3-ethoxycyclobutyl)acetate have been investigated in several studies, focusing on its effects on inflammation, cancer cell proliferation, and metabolic regulation.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives with cyclobutane rings have shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In one study, certain analogs demonstrated IC50 values against COX-1 and COX-2, indicating their potential as anti-inflammatory agents .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |

| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |

| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |

Anticancer Activity

Methyl 2-(3-ethoxycyclobutyl)acetate also holds promise as an anticancer agent. Studies involving similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. For example, a related compound was shown to significantly increase apoptotic signals in breast cancer cell lines .

The mechanisms underlying the biological activity of methyl 2-(3-ethoxycyclobutyl)acetate can be attributed to its interaction with specific molecular targets:

- Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, the compound may reduce the synthesis of pro-inflammatory prostaglandins.

- Induction of Apoptosis : Activation of caspase pathways leads to programmed cell death in malignant cells.

- Metabolic Regulation : Similar compounds have been shown to modulate metabolic pathways by influencing NAD+ levels through NAMPT activation .

Case Studies

Several case studies illustrate the biological activity of methyl 2-(3-ethoxycyclobutyl)acetate:

- Study on Inflammation : A study focused on the anti-inflammatory effects of cyclobutane derivatives found that methyl 2-(3-ethoxycyclobutyl)acetate reduced PGE2 levels significantly in RAW264.7 macrophages, indicating its potential as a therapeutic agent for inflammatory diseases.

- Cancer Cell Proliferation : In vitro assays demonstrated that treatment with methyl 2-(3-ethoxycyclobutyl)acetate led to a decrease in proliferation rates in various cancer cell lines, suggesting its role as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。